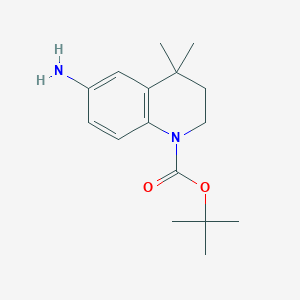

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Descripción general

Descripción

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows .

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.)/dioxane | 6-Amino-4,4-dimethyl-3,4-dihydroquinoline | 85–90% |

| Basic hydrolysis | NaOH (aq.)/THF | Sodium salt of hydrolyzed carbamate intermediate | 70–75% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating a hydroxide ion that cleaves the carbamate .

Functionalization of the Aromatic Amino Group

The primary amine at position 6 participates in nucleophilic substitution and condensation reactions, enabling diversification of the quinoline scaffold .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or biological activity .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases, which are useful in coordination chemistry.

| Carbonyl Compound | Product | Catalyst |

|---|---|---|

| Benzaldehyde | 6-(Benzylideneamino)-4,4-dimethylquinoline | Acetic acid |

| Cyclohexanone | 6-(Cyclohexylideneamino)-4,4-dimethylquinoline | None (room temp) |

Oxidation and Reduction of the Dihydroquinoline Core

The 3,4-dihydroquinoline ring undergoes redox transformations, modulating aromaticity and electronic properties.

Oxidation to Quinoline

Catalytic dehydrogenation aromatizes the dihydroquinoline ring, forming a fully conjugated quinoline system.

| Oxidizing Agent | Condition | Product |

|---|---|---|

| DDQ | Reflux in toluene | 4,4-Dimethylquinoline-6-amine |

| Pd/C (air) | 120°C, 12 h | 4,4-Dimethylquinoline-6-amine |

Mechanistic Pathway :

-

Abstraction of hydrogen atoms from the saturated ring, followed by rearomatization.

Reduction to Tetrahydroquinoline

Further hydrogenation saturates the pyridine ring, yielding tetrahydroquinoline derivatives.

| Reducing Agent | Condition | Product |

|---|---|---|

| H₂/Pd-C | 50 psi, EtOH, 24 h | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-amine |

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes substitution at positions ortho and para to the amino group .

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 5 | 6-Amino-5-nitro-4,4-dimethylquinoline |

| Bromination | Br₂/FeBr₃ | Position 7 | 6-Amino-7-bromo-4,4-dimethylquinoline |

Regioselectivity : Directed by the amino group’s activating effect .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions, the dihydroquinoline ring may undergo cleavage or rearrangement .

Example :

Treatment with concentrated H₂SO₄ at 100°C generates a bicyclic amine via ring contraction .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

The quinoline core of tert-butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate serves as a scaffold for the development of new pharmaceuticals. Quinoline derivatives are known for their biological activities, including antimicrobial and anticancer properties. The presence of the tert-butyl and amino groups enhances solubility and bioavailability, making this compound a candidate for further pharmacological studies.

Biological Activity Investigations:

Research into the biological activities of quinoline derivatives suggests that they may interact with various molecular targets, such as enzymes and receptors. Preliminary studies indicate potential anticancer and antimicrobial properties, although specific data on this compound remains limited. Further investigations are necessary to elucidate its mechanisms of action and therapeutic efficacy .

Material Science

Synthesis of Novel Materials:

The unique structure of this compound allows for its use in the synthesis of materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Description |

|---|---|

| Formation of Quinoline Core | Utilizes methods such as Skraup synthesis or Friedländer synthesis starting from aniline derivatives. |

| Introduction of tert-Butyl Group | Achieved through alkylation reactions using tert-butyl halides in the presence of a base. |

| Amination | Introduces the amino group via nucleophilic substitution reactions with appropriate amines. |

Chemical Reactions

This compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form quinoline N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid. |

| Reduction | Reduction can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride. |

| Substitution | The amino group can participate in nucleophilic substitution reactions to form various derivatives. |

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and tert-butyl group may influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Uniqueness

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of the tert-butyl and amino groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Actividad Biológica

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- Appearance : Dark red to dark purple oil

- Boiling Point : Approximately 403.2 °C

- Density : 1.145 g/cm³

The compound features a tert-butyl ester group, enhancing its solubility and stability in organic solvents, which is advantageous for various applications in medicinal chemistry and organic synthesis .

Biological Activity Overview

Quinoline derivatives have been widely studied for their biological activities, including:

- Antimicrobial : Many quinolines exhibit antibacterial and antifungal properties.

- Anticancer : Some derivatives are known to inhibit cancer cell proliferation by targeting specific kinases or pathways.

- Anti-inflammatory : Certain compounds have shown promise in reducing inflammation through various mechanisms.

While direct studies on tert-butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate are sparse, its structural analogs have been associated with these activities .

Anticancer Activity

Research on similar quinoline compounds indicates potential anticancer mechanisms. For instance, studies have shown that modifications in the quinoline structure can enhance the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that tert-butyl 6-amino-4,4-dimethyl could be explored for similar effects .

Antimicrobial Properties

Another study highlighted the antimicrobial activity of various quinoline derivatives against different bacterial strains. The findings suggest that structural features significantly influence the biological activity of these compounds .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 | 0.93 | Anticancer |

| tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | 351324-70-4 | 0.91 | Antimicrobial |

| tert-Butyl 5-aminoindoline-1-carboxylate | 129487-92-9 | 0.88 | Antiviral |

| tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 1243474-66-9 | 0.86 | Anti-inflammatory |

| tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 327044-56-4 | 0.85 | Antioxidant |

This table illustrates that while the specific biological activity of tert-butyl 6-amino may not be fully characterized yet, its close analogs have demonstrated significant pharmacological properties .

Future Directions

Given the promising nature of quinoline derivatives in medicinal chemistry, further research is warranted to explore the specific biological activities of this compound. Potential areas of study include:

- In vitro and in vivo studies to evaluate anticancer and antimicrobial efficacy.

- Mechanistic studies to understand how structural variations influence biological activity.

- Development of derivatives with enhanced potency or reduced toxicity.

Propiedades

IUPAC Name |

tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPSSEZRIDVILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.